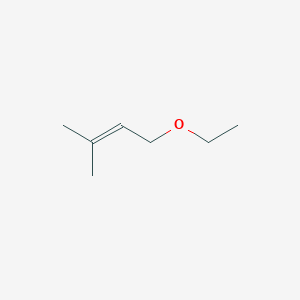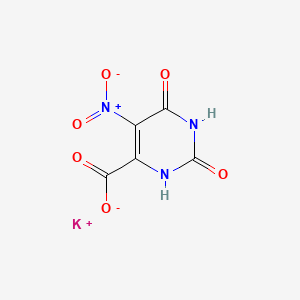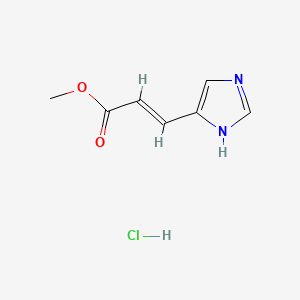![molecular formula C17H16O3 B1624206 4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde CAS No. 884497-69-2](/img/structure/B1624206.png)
4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde
Overview
Description
4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde, also known as MMB-FUBINACA, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2014 and has since been the subject of numerous studies exploring its chemical properties, mechanism of action, and potential medical uses.
Scientific Research Applications
Bioproduction of Benzaldehyde Derivatives
Benzaldehyde derivatives are significantly utilized in the flavor industry. Research shows that the bioproduction of these derivatives, such as benzaldehyde from benzyl alcohol, using microorganisms like Pichia pastoris can be optimized in a two-phase partitioning bioreactor. This approach benefits from enhanced biotransformation efficiency and product yield due to the selective partitioning of inhibitory products, showcasing an eco-friendly and sustainable method for producing flavor compounds (Craig & Daugulis, 2013).
C-H Activation for Chemical Synthesis
The direct ortho C-H methylation and fluorination of benzaldehydes, leveraging transient directing groups, demonstrate a method to selectively modify the benzaldehyde core, crucial for synthesizing complex molecules. This technique supports advancements in medicinal chemistry and material science by providing a pathway to novel compounds with specific functional groups (Chen & Sorensen, 2018).
Green Chemistry and Sustainable Processes
A notable advancement is the oxygenation of methylarenes to benzaldehyde derivatives in aqueous sulfuric acid, utilizing polyoxometalate mediators. This process emphasizes sustainability and atom economy, presenting a green alternative to traditional synthesis methods that often involve hazardous chemicals and generate considerable waste. The high yield and specificity towards benzaldehyde derivatives without overoxidation to benzoic acids mark a significant step in eco-friendly chemical synthesis (Sarma, Efremenko, & Neumann, 2015).
Renewable Chemical Production
Engineering Escherichia coli for the renewable production of benzyl alcohol, a precursor to benzaldehyde, highlights the potential of metabolic engineering in creating sustainable pathways for chemical production. By harnessing non-natural pathways and optimizing microbial metabolism, researchers can produce high-value chemicals from renewable resources, thus reducing dependency on fossil fuels and advancing the bioeconomy (Pugh et al., 2015).
Catalysis and Material Science
The synthesis and application of mesoporous materials and metal complexes for the selective oxidation of benzyl alcohol to benzaldehyde under ambient conditions illustrate the intersection of catalysis and material science. These studies reveal how tailored catalysts and supports can achieve high selectivity and efficiency in chemical transformations, potentially impacting various industries from pharmaceuticals to fragrances by offering more sustainable and efficient processes (Liu et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Like other aldehydes, it may interact with proteins and nucleic acids, potentially altering their structure and function .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Aldehydes in general can participate in various biochemical reactions, including condensation reactions and redox reactions .
Pharmacokinetics
As a small molecule, it’s likely to be absorbed in the gastrointestinal tract if taken orally . Its distribution, metabolism, and excretion would depend on its chemical properties and interactions with various proteins in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde . For instance, extreme pH or temperature conditions could potentially affect its stability or interaction with its targets .
properties
IUPAC Name |
4-[1-(4-methylphenyl)-1-oxopropan-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-3-7-15(8-4-12)17(19)13(2)20-16-9-5-14(11-18)6-10-16/h3-11,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIQMFUFYVSKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407442 | |
| Record name | STK358876 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde | |
CAS RN |
884497-69-2 | |
| Record name | STK358876 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline](/img/structure/B1624128.png)



![Benzamide, N-[4-amino-3-(5,10-dihydro-5,10-dioxoanthra[2,3-d]thiazol-2-yl)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B1624133.png)






